molecular formula C10H16O3 B13475994 Tert-butyl 2-oxabicyclo[2.1.1]hexane-1-carboxylate

Tert-butyl 2-oxabicyclo[2.1.1]hexane-1-carboxylate

Cat. No.: B13475994
M. Wt: 184.23 g/mol
InChI Key: HYGDXZHXIAJKHB-UHFFFAOYSA-N
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Description

Tert-butyl 2-oxabicyclo[2.1.1]hexane-1-carboxylate is a compound that belongs to the class of bicyclic structures. These structures are known for their unique three-dimensional shapes, which make them valuable in various fields of chemistry and biology. The compound is characterized by a tert-butyl group attached to a 2-oxabicyclo[2.1.1]hexane ring system, which includes an oxygen atom and a carboxylate group.

Preparation Methods

The synthesis of tert-butyl 2-oxabicyclo[2.1.1]hexane-1-carboxylate typically involves photochemical reactions. One common method is the [2 + 2] cycloaddition reaction, which uses photochemistry to create new building blocks. This method allows for the efficient and modular synthesis of 1,2-disubstituted bicyclo[2.1.1]hexane modules . Another approach involves iodocyclization reactions, which provide a practical route to 2-oxabicyclo[2.1.1]hexanes with multiple exit vectors .

Chemical Reactions Analysis

Tert-butyl 2-oxabicyclo[2.1.1]hexane-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different products.

    Reduction: Reduction reactions can modify the functional groups attached to the bicyclic ring.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. .

Scientific Research Applications

Tert-butyl 2-oxabicyclo[2.1.1]hexane-1-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-butyl 2-oxabicyclo[2.1.1]hexane-1-carboxylate involves its interaction with molecular targets and pathways. The compound’s unique bicyclic structure allows it to fit into specific binding sites on enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, depending on the target and pathway involved .

Comparison with Similar Compounds

Tert-butyl 2-oxabicyclo[2.1.1]hexane-1-carboxylate can be compared with other similar compounds, such as:

Properties

Molecular Formula

C10H16O3

Molecular Weight

184.23 g/mol

IUPAC Name

tert-butyl 2-oxabicyclo[2.1.1]hexane-1-carboxylate

InChI

InChI=1S/C10H16O3/c1-9(2,3)13-8(11)10-4-7(5-10)6-12-10/h7H,4-6H2,1-3H3

InChI Key

HYGDXZHXIAJKHB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C12CC(C1)CO2

Origin of Product

United States

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